molecular formula C15H19NO5 B13512078 1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid

1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid

Cat. No.: B13512078
M. Wt: 293.31 g/mol
InChI Key: HNUFNAXBVNOXDL-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, a methoxy group, and a piperidine ring. Its molecular formula is C15H19NO5, and it is often used in organic synthesis and medicinal chemistry.

Preparation Methods

The synthesis of 1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of the amine group in piperidine with a benzyloxycarbonyl (Cbz) group, followed by the introduction of a methoxy group at the 4-position of the piperidine ring. The final step involves the carboxylation of the piperidine ring to introduce the carboxylic acid group. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to ensure high yield and purity.

Chemical Reactions Analysis

1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It is explored for its potential therapeutic effects and as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other functional groups. The methoxy group can influence the compound’s reactivity and binding affinity. The piperidine ring provides structural stability and can participate in various chemical interactions.

Comparison with Similar Compounds

1-((Benzyloxy)carbonyl)-4-methoxypiperidine-3-carboxylic acid can be compared with other similar compounds, such as:

    1-((Benzyloxy)carbonyl)-4-hydroxypiperidine-3-carboxylic acid: This compound has a hydroxyl group instead of a methoxy group, which can affect its reactivity and solubility.

    1-((Benzyloxy)carbonyl)-4-methylpiperidine-3-carboxylic acid: The presence of a methyl group instead of a methoxy group can influence the compound’s steric properties and binding interactions.

    1-((Benzyloxy)carbonyl)-4-aminopiperidine-3-carboxylic acid: The amino group can introduce additional hydrogen bonding interactions and affect the compound’s overall reactivity.

These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on the compound’s chemical properties and applications.

Properties

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

4-methoxy-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO5/c1-20-13-7-8-16(9-12(13)14(17)18)15(19)21-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,17,18)

InChI Key

HNUFNAXBVNOXDL-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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